

Alternate names for ethyl propiolate such as ethyl acetylenecarboxylate

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Compound of Interest

Compound Name: *Ethyl propiolate*

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Ethyl Propiolate: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Properties and Applications of **Ethyl Propiolate**.

Ethyl propiolate, also known as ethyl acetylenecarboxylate, is a versatile organic compound with significant applications in synthetic chemistry, particularly in the development of novel therapeutic agents and other functional molecules. This guide provides a detailed overview of its chemical identity, properties, synthesis, and reactivity, with a focus on its utility in research and development.

Nomenclature and Chemical Identity

Ethyl propiolate is known by several alternative names. Its systematic IUPAC name is ethyl prop-2-ynoate. A comprehensive list of its synonyms and identifiers is provided in Table 1.

Table 1: Alternate Names and Identifiers for **Ethyl Propiolate**

Type	Name/Identifier
Preferred IUPAC Name	Ethyl prop-2-ynoate
Synonyms	Ethyl acetylenecarboxylate, Ethyl propynoate, Ethyl 2-propynoate, (Ethoxycarbonyl)acetylene, Propiolic acid ethyl ester, Ethyl propargylate
CAS Number	623-47-2
Molecular Formula	C ₅ H ₆ O ₂
Molecular Weight	98.10 g/mol
InChI	InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h1H,4H2,2H3
SMILES	CCOC(=O)C#C

Physicochemical Properties

Ethyl propiolate is a colorless liquid with a characteristic fruity odor.^[1] It is miscible with many organic solvents.^[2] Key physicochemical data are summarized in Table 2.

Table 2: Physicochemical Properties of Ethyl Propiolate

Property	Value	Reference(s)
Appearance	Colorless liquid	[2]
Boiling Point	120 °C	[2]
Density	0.968 g/mL at 25 °C	[2]
Flash Point	12 °C (54 °F)	
Solubility	Miscible with ethanol, ether, and chloroform	[3]

Synthesis of Ethyl Propiolate

Several methods are available for the synthesis of **ethyl propiolate**. The most common laboratory-scale synthesis involves the Fischer esterification of propionic acid with ethanol in the presence of an acid catalyst. An alternative one-step synthesis from propargyl alcohol has also been reported.[4]

Experimental Protocol: One-Step Synthesis from Propargyl Alcohol

This protocol is adapted from a patented method and offers a convenient one-step synthesis.[4]

Materials:

- Propargyl alcohol
- Ethanol (anhydrous)
- Dichloromethane (solvent)
- Calcium hypochlorite
- Acetic acid
- Molecular sieves (or another suitable water-retaining agent)[4]
- Sodium bicarbonate (solid)
- Sodium thiosulfate
- Saturated brine solution
- Anhydrous sodium sulfate

Procedure:

- In a suitable reaction flask, combine propargyl alcohol, ethanol, and acetic acid in dichloromethane. The molar ratio of propargyl alcohol to ethanol should be in the range of 1:2 to 1:4.[4]

- Add a water-retaining agent, such as molecular sieves.[4]
- While stirring at room temperature (0-40 °C), slowly add calcium hypochlorite. The molar ratio of propargyl alcohol to calcium hypochlorite should be between 1:3 and 1:5. The molar ratio of acetic acid to calcium hypochlorite is recommended to be in the range of 2-2.5:1.[4]
- Monitor the reaction progress using gas chromatography (GC) until the propargyl alcohol is consumed.[4]
- Upon completion, add water and sodium thiosulfate to the reaction mixture and stir for 30 minutes.[4]
- Slowly add solid sodium bicarbonate to neutralize the mixture to a pH of 7-8.[4]
- Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).[4]
- Combine the organic layers and wash with saturated brine solution.[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the dichloromethane.[4]
- Purify the crude product by distillation to obtain pure **ethyl propiolate**.[4]

Key Chemical Reactions and Applications in Drug Development

Ethyl propiolate is a valuable building block in organic synthesis due to its electrophilic alkyne moiety, making it susceptible to a variety of nucleophilic and cycloaddition reactions.[2] These reactions are instrumental in the synthesis of diverse heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1][5]

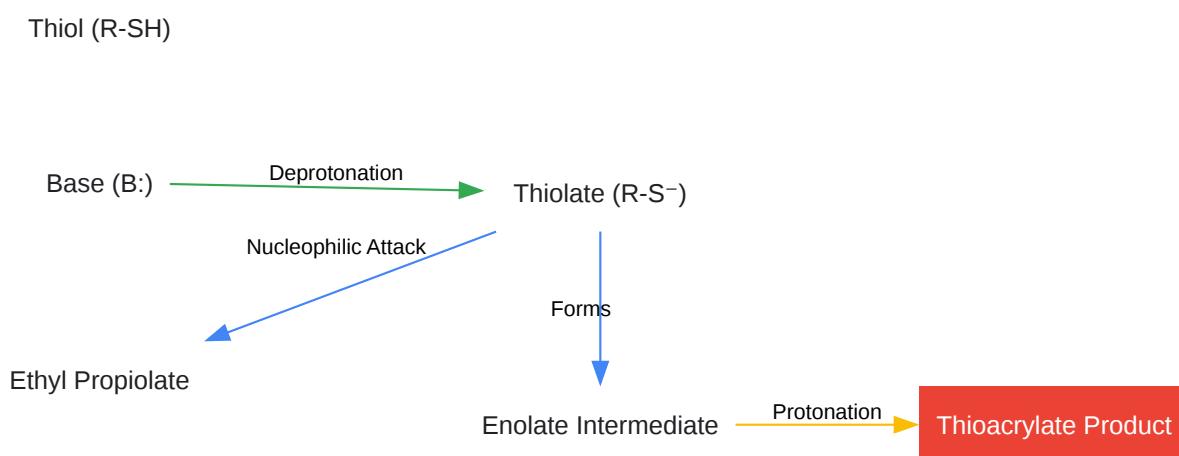
Cycloaddition Reactions

Ethyl propiolate is a common dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles.[6][7] For example, its reaction with azides (Huisgen cycloaddition) yields triazoles, and its reaction with nitrile oxides produces isoxazoles.[7][8] These heterocyclic cores are prevalent in many pharmaceutical agents.

Michael Addition Reactions

The electron-withdrawing ester group activates the alkyne for Michael-type conjugate additions. A wide range of nucleophiles, including thiols, amines, and carbanions, can add across the triple bond.^{[9][10]} The thia-Michael addition of thiols to **ethyl propiolate** is a particularly efficient reaction for forming C-S bonds and has been studied for its utility in "click" chemistry.^[11]

The general mechanism for the base-catalyzed Michael addition of a thiol to **ethyl propiolate** is depicted below.



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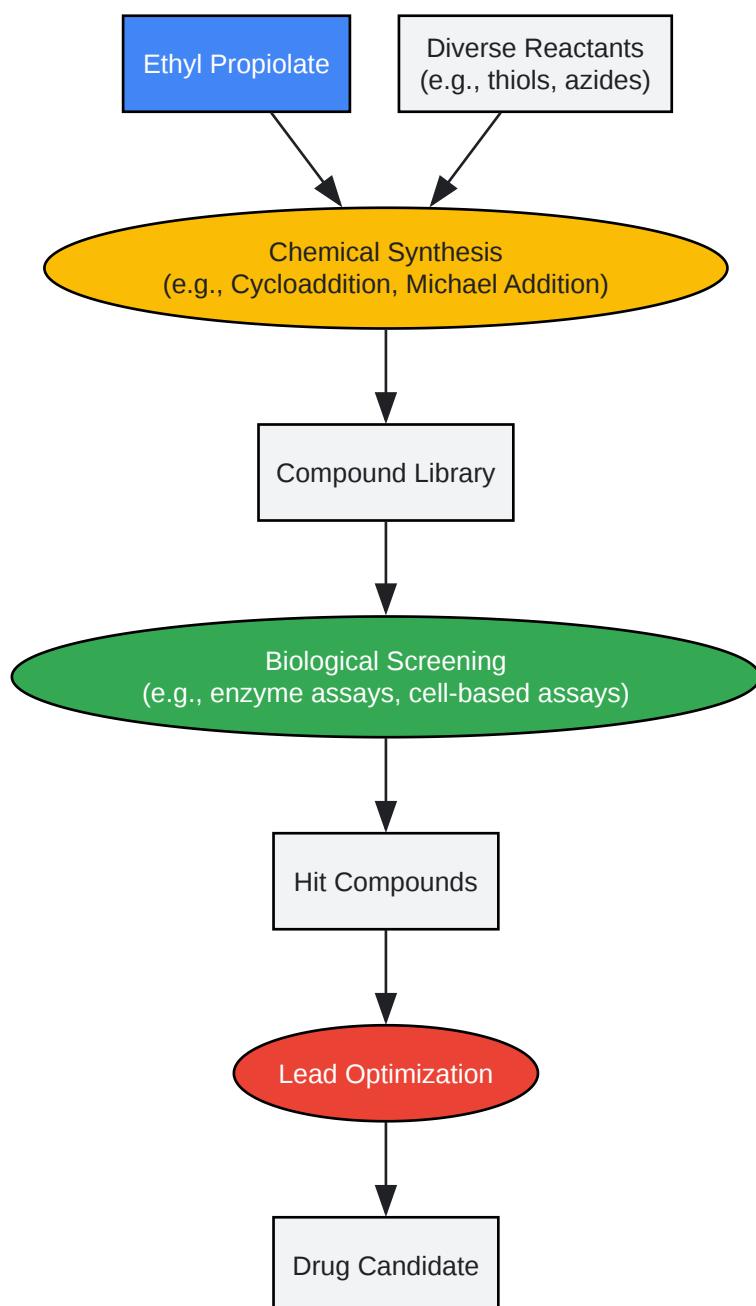
Caption: Mechanism of base-catalyzed Michael addition of a thiol to **ethyl propiolate**.

Role in Signaling Pathways and Drug Discovery

Currently, there is no direct evidence to suggest that **ethyl propiolate** itself modulates specific biological signaling pathways. Its significance in drug development lies in its role as a versatile precursor for the synthesis of complex molecules with potential biological activity.^{[5][12]} For instance, pyrazoles synthesized from **ethyl propiolate** have shown a range of activities, including anti-inflammatory, antifungal, and anticancer properties.^[1] The structural motifs

accessible through reactions with **ethyl propiolate** are frequently found in compounds that do interact with various signaling pathways.

The workflow for utilizing **ethyl propiolate** in the discovery of biologically active compounds often follows a path from synthesis to biological screening.



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